molecular formula C7H4Br2N2 B1420409 3,6-Dibromoimidazo[1,2-a]pyridine CAS No. 1065074-14-7

3,6-Dibromoimidazo[1,2-a]pyridine

Katalognummer: B1420409
CAS-Nummer: 1065074-14-7
Molekulargewicht: 275.93 g/mol
InChI-Schlüssel: OREHQDRYMUUZGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Imidazo[1,2-a]pyridine Derivatives

The development of imidazo[1,2-a]pyridine chemistry traces its origins to the pioneering work of Tschitschibabin and colleagues in 1925, who introduced an innovative method for synthesizing these heterocyclic systems through the reaction of 2-aminopyridine with bromoacetaldehyde. This foundational approach involved heating the reactants within a temperature range of 150 to 200 degrees Celsius in sealed reaction vessels, leading to the formation of the characteristic imidazo[1,2-a]pyridine framework, albeit initially with modest yields. The significance of this early work cannot be overstated, as it established the fundamental synthetic principles that continue to guide modern approaches to imidazopyridine synthesis.

Subsequent decades witnessed significant refinements to the original Tschitschibabin methodology, with researchers discovering that the incorporation of bases such as sodium hydrogen carbonate could facilitate reactions under milder conditions while substantially improving synthetic efficiency. These enhancements represented crucial steps in the evolution of imidazopyridine synthesis, making these valuable heterocyclic systems more accessible to the broader scientific community. The development of improved synthetic protocols coincided with growing recognition of the pharmaceutical potential inherent in the imidazopyridine scaffold.

The progression from these early synthetic achievements to contemporary methodologies has been marked by the introduction of increasingly sophisticated approaches to imidazopyridine construction. Modern synthetic strategies encompass a diverse array of methodologies, including multicomponent reactions, tandem processes, and transition-metal-catalyzed transformations. The evolution of synthetic methodology has been particularly notable in the development of regioselective halogenation techniques, which have enabled the precise introduction of halogen substituents at specific positions within the imidazopyridine framework.

Contemporary research has built upon these historical foundations to develop advanced synthetic approaches that prioritize both efficiency and environmental sustainability. Recent investigations have particularly emphasized the development of metal-free synthetic protocols, representing a significant departure from traditional transition-metal-catalyzed methodologies. These advances have been crucial in establishing the practical synthetic routes that enable the preparation of specialized derivatives such as this compound with the precision and reliability required for both research and potential commercial applications.

Structural Significance of Bromination Patterns in Heterocyclic Systems

The specific dibromination pattern observed in this compound represents a carefully orchestrated arrangement of halogen substituents that fundamentally alters the electronic landscape of the parent heterocyclic system. The positioning of bromine atoms at the 3 and 6 positions creates a unique electronic environment that influences both the compound's reactivity and its physical properties. This substitution pattern is particularly significant because it places one bromine substituent on the imidazole portion of the molecule and another on the pyridine ring, creating distinct reactive sites with different electronic characteristics.

The electron-withdrawing nature of bromine substituents introduces significant perturbations to the electron density distribution throughout the imidazopyridine framework. The bromine atom at position 3, located on the imidazole ring, particularly affects the reactivity of the adjacent nitrogen atoms and carbon centers. Meanwhile, the bromine substituent at position 6 on the pyridine ring influences the electronic properties of that heterocyclic component. This dual substitution pattern creates a compound with unique reactivity characteristics that distinguish it from other halogenated imidazopyridine derivatives.

Crystallographic studies of related dibrominated imidazopyridine systems have provided valuable insights into the structural consequences of such substitution patterns. Research on similar compounds, such as 2-(5,6-Dibromo-7-methyl-3H-imidazo[4,5-b]pyridin-2-yl)phenol, has revealed that dibromination can influence molecular planarity and intermolecular interactions. These structural investigations demonstrate that bromination patterns can significantly affect crystal packing arrangements and molecular conformations, factors that ultimately influence both physical properties and chemical reactivity.

Molecular Property This compound Reference
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol
CAS Registry Number 1065074-14-7
Physical Appearance Off-white to gray solid
Purity (High-Performance Liquid Chromatography) 99.02%
Storage Conditions Room temperature

The strategic importance of the 3,6-dibromination pattern extends beyond simple electronic effects to encompass broader synthetic utility. The presence of two bromine substituents provides multiple reactive sites for cross-coupling reactions, enabling the systematic construction of complex molecular architectures through sequential synthetic transformations. Recent research has demonstrated that such dibrominated systems can serve as versatile intermediates in the preparation of extensively functionalized imidazopyridine derivatives through carefully designed synthetic sequences.

Contemporary investigations into halogenated heterocyclic systems have revealed that bromination patterns can be exploited to achieve regioselective transformations that would be difficult or impossible to accomplish with unsubstituted heterocycles. The development of transition-metal-free halogenation methodologies has been particularly significant in this context, as these approaches enable the preparation of precisely substituted compounds under mild reaction conditions. These methodological advances have been crucial in establishing reliable synthetic routes to compounds such as this compound, thereby enabling detailed investigations of their chemical properties and potential applications.

Eigenschaften

IUPAC Name

3,6-dibromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREHQDRYMUUZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674717
Record name 3,6-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-14-7
Record name 3,6-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthesis via Cyclization and Bromination

Method Overview:
The most prevalent method involves the cyclization of 2-amino-5-bromopyridine derivatives with aldehyde sources, followed by selective bromination at the 3 and 6 positions. This approach benefits from the availability of starting materials and straightforward reaction conditions, making it suitable for large-scale production.

Key Reaction Steps:

  • Step 1: Formation of the Imidazo[1,2-a]pyridine Core
    Reaction of 2-amino-5-bromopyridine with chloroacetaldehyde or similar aldehyde compounds in an appropriate solvent (e.g., ethanol, ethyl acetate, or methanol) under reflux conditions (25–95°C) results in cyclization to form the imidazo[1,2-a]pyridine scaffold.
    Reaction conditions typically involve alkali agents such as sodium bicarbonate or sodium hydroxide to facilitate cyclization and stabilize intermediates.

  • Step 2: Bromination at Positions 3 and 6
    The bromination step employs N-bromosuccinimide (NBS) as the brominating reagent, conducted in solvents like chloroform or dichloromethane at ambient or slightly elevated temperatures. Controlled addition of NBS ensures selective dibromination without over-bromination or side reactions.

  • Step 3: Purification
    Recrystallization from mixed solvents such as ethyl acetate and normal hexane (volume ratio 1:3) yields high-purity product. Recrystallization conditions are optimized to maximize yield and purity, with typical yields ranging from 72% to over 86% depending on the specific protocol and scale.

Reaction Data Summary:

Parameter Typical Range Notes
Reaction temperature 25–95°C Mild, ambient to moderately elevated
Reaction time 5–12 hours Sufficient for complete cyclization and bromination
Reagents 2-amino-5-bromopyridine, chloroacetaldehyde, NBS Readily available, environmentally friendly
Solvent Ethyl acetate, dichloromethane, ethanol Chosen for solubility and ease of purification
Alkali Sodium bicarbonate, sodium hydroxide Facilitates cyclization and bromination

Alternative Methods Using Different Solvents and Conditions

Research indicates that substituting solvents such as methylene dichloride, ethanol, or acetonitrile, and bases like potassium hydroxide or salt of wormwood, can influence reaction efficiency and product purity. For example, reactions conducted at higher temperatures (up to 95°C) for shorter durations (around 6–8 hours) have shown improved yields and reduced by-products.

Industrial-Scale Synthesis

For large-scale manufacturing, continuous flow reactors and optimized purification techniques (e.g., chromatography, recrystallization) are employed to ensure consistent product quality. The process benefits from the mild reaction conditions, use of non-heavy metal reagents, and straightforward purification steps, making it suitable for commercial production.

Summary of Research Findings

Study/Source Key Findings Advantages Limitations
Patent CN105037356A Multi-step process involving cyclization and bromination, mild conditions, high purity Environmentally friendly, scalable Requires precise control of bromination step
Literature Review Bromination with NBS in chloroform, recrystallization for purity High yields, simple setup Use of chlorinated solvents, potential environmental concerns

Notes on Reaction Optimization

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dibromoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the electronic structure of the imidazo[1,2-a]pyridine ring .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Recent studies have highlighted the potential of 3,6-dibromoimidazo[1,2-a]pyridine as a broad-spectrum antiviral agent. Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit potent activity against several viruses, including arenaviruses.

  • Case Study: Arenavirus Inhibition
    • A study identified imidazo[1,2-a]pyridine derivatives with low nanomolar potency against both Old and New World arenaviruses. The compound demonstrated an effective structure-activity relationship (SAR), leading to optimized candidates with improved metabolic stability and reduced toxicity profiles. For instance, one derivative exhibited an EC50 value of 16 nM against lymphocytic choriomeningitis virus (LCMV) .

Anticancer Properties

This compound has also been explored for its anticancer properties. The imidazo[1,2-a]pyridine scaffold is recognized for its ability to interact with various biological targets involved in cancer progression.

  • Case Study: Inhibition of Cancer Cell Proliferation
    • A review indicated that imidazo[1,2-a]pyridine compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines. For example, certain derivatives were found to induce apoptosis in breast cancer cells through the modulation of signaling pathways associated with cell survival .

Antimicrobial Activity

The antimicrobial potential of this compound has been documented in various studies. Compounds from this class have demonstrated activity against a range of pathogens.

  • Case Study: Antimycobacterial Activity
    • An investigation into the structure-activity relationship revealed that specific substitutions on the imidazo[1,2-a]pyridine scaffold enhanced its activity against Mycobacterium tuberculosis. One derivative was reported to have an IC50 value significantly lower than standard treatments .

Mechanistic Insights and Structure-Activity Relationships

Understanding the mechanisms by which this compound exerts its biological effects is crucial for further development.

  • Mechanisms of Action
    • The compound appears to act through multiple mechanisms, including inhibition of key enzymes and disruption of cellular processes essential for pathogen survival.
  • Structure-Activity Relationship Studies
    • Detailed SAR studies have been conducted to optimize the activity of various derivatives by modifying substituents on the imidazo[1,2-a]pyridine core. These modifications can significantly affect potency and selectivity against specific targets .

Summary Table of Applications

Application AreaCompound ActivityNotable Findings
AntiviralBroad-spectrumEC50 values as low as 16 nM against arenaviruses
AnticancerCell proliferation inhibitionInduces apoptosis in breast cancer cells
AntimicrobialActivity against Mycobacterium tuberculosisIC50 values lower than standard treatments

Wirkmechanismus

The mechanism of action of 3,6-Dibromoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Imidazo[1,2-a]pyridines

3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide
  • Structure : Bromine at position 3, chlorine at position 4.
  • Properties : The hydrobromide salt form enhances solubility in polar solvents. The electron-withdrawing chlorine substituent reduces electron density at the pyridine ring, altering reactivity compared to the dibromo analog .
  • Applications : Used in antitubercular hybrid molecule synthesis, where halogen positioning influences target binding .
6,8-Dibromoimidazo[1,2-a]pyridine
  • Structure : Bromine at positions 6 and 6.
  • Properties : The 6,8-dibromo substitution creates steric hindrance, reducing accessibility for coupling reactions at these positions. This contrasts with 3,6-dibromo derivatives, where the 3-position bromine is more reactive in cross-coupling .
  • Applications : Serves as a precursor for antiviral agents but is less commonly utilized than 3,6-dibromo derivatives due to synthetic challenges .
6-Bromo-3-methylimidazo[1,2-a]pyridine
  • Structure : Bromine at position 6, methyl group at position 3.
  • However, the absence of a second bromine limits its utility in sequential functionalization .
  • Applications : Explored in fluorescence studies, where substituent electronic effects modulate emission properties .

Non-Halogenated Imidazo[1,2-a]pyridines

Zolpidem and Alpidem
  • Structure : Zolpidem features a dimethylamide side chain; alpidem has an isopropyl substituent. Neither contains halogens.
  • Properties : The lack of halogens reduces molecular weight and logP compared to brominated analogs. These drugs exhibit strong GABAergic activity due to their lipophilic side chains .
  • Applications: Clinically used as sedatives, highlighting how non-halogenated derivatives can achieve therapeutic efficacy without halogen-mediated toxicity .
3-Nitroimidazo[1,2-a]pyridine Derivatives
  • Structure : Nitro group at position 3.
  • Properties : The nitro group enhances electron deficiency, improving interactions with bacterial nitroreductases. This contrasts with brominated analogs, which rely on halogen bonding for target engagement .
  • Applications : Antikinetoplastid agents, demonstrating superior antiparasitic activity compared to brominated derivatives .

Comparison of Key Properties

Compound Halogen Substituents logP Key Reactivity Biological Activity
3,6-Dibromoimidazo[1,2-a]pyridine Br (3,6) ~3.1* Suzuki coupling at Br sites Antiviral, antitubercular
6,8-Dibromoimidazo[1,2-a]pyridine Br (6,8) ~3.3* Limited coupling due to steric hindrance Antiviral
3-Bromo-6-chloro derivative Br (3), Cl (6) ~2.8* Electrophilic substitution at Cl Antitubercular
Zolpidem None ~1.9 N/A Sedative
3-Nitroimidazo[1,2-a]pyridine NO₂ (3) ~1.5 Nitroreductase activation Antiparasitic

*Estimated based on bromine contributions to hydrophobicity.

Antiviral Activity

This compound derivatives exhibit broad-spectrum antiviral activity, particularly against arenaviruses. Structure-activity relationship (SAR) studies indicate that bromine atoms enhance hydrophobic interactions with viral entry proteins, outperforming chloro and nitro analogs . For example, Suzuki coupling of the 3-bromo group with aryl boronic acids yielded compounds with EC₅₀ values <1 µM in cell-based assays .

Antimycobacterial Activity

In antitubercular hybrid molecules, 3,6-dibromo derivatives show moderate activity (MIC: 8–16 µg/mL), while 3-nitro analogs achieve MIC values as low as 0.5 µg/mL. This suggests nitro groups are more effective in targeting mycobacterial enzymes, though brominated compounds offer better pharmacokinetic profiles .

Fluorescence and Antioxidant Properties

Brominated imidazo[1,2-a]pyridines exhibit strong fluorescence at 280–370 nm, with quantum yields influenced by substituent positions. Compounds like 6-bromo-3-methylimidazo[1,2-a]pyridine show emission intensities comparable to commercial fluorophores, while antioxidant activity is enhanced in derivatives with multiple electron-donating groups (e.g., methoxy) .

Biologische Aktivität

3,6-Dibromoimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered significant attention due to its diverse biological activities. This compound exhibits a variety of pharmacological properties, making it a valuable subject for medicinal chemistry research. This article explores the biological activity of this compound, summarizing key findings from recent studies and providing a detailed overview of its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features a fused imidazole and pyridine ring system with bromine substituents at the 3 and 6 positions. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. For instance, compounds derived from this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. In particular:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.08 μg/mL against Staphylococcus aureus and Klebsiella pneumoniae .
  • The compound exhibited bactericidal activity against resistant strains such as MRSA .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies demonstrated:

  • Significant cytotoxic effects against various cancer cell lines with IC50 values indicating strong activity .
  • Mechanistic studies suggested that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antitubercular Activity

The compound has shown promise in treating tuberculosis (TB). Research indicates:

  • Certain derivatives exhibited MIC values ≤1 μM against multiple strains of Mycobacterium tuberculosis, including drug-resistant variants .
  • Transcriptional profiling revealed that these compounds may inhibit energy generation in TB bacteria, suggesting a novel mode of action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Key findings include:

  • Substitutions at various positions on the imidazo[1,2-a]pyridine scaffold significantly influence biological activity.
  • Bromine substitutions at the 3 and 6 positions enhance antimicrobial and anticancer activities compared to unsubstituted analogs .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that a series of synthesized imidazo[1,2-a]pyridine derivatives exhibited broad-spectrum antibacterial activity. The most potent compound displayed an MIC of 0.08 μg/mL against MRSA .
  • Anticancer Activity : In another study focusing on cancer cell lines, this compound derivatives were tested for cytotoxicity. Compounds showed IC50 values ranging from 0.5 to 5 μM against various cancer types .

Research Findings Summary

Biological ActivityObserved EffectsReference
AntimicrobialMIC ≤ 0.08 μg/mL against S. aureus
AnticancerIC50 ranging from 0.5 to 5 μM
AntitubercularMIC ≤ 1 μM against drug-resistant TB strains

Q & A

Q. What are the common synthetic routes for 3,6-Dibromoimidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between halogenated 2-aminoimidazoles and brominated pyridine derivatives. A key route involves Suzuki coupling with arylboronic acids to introduce substituents at the 3- and 6-positions . Optimization of reaction conditions (e.g., catalyst loading, temperature, and solvent polarity) is critical. For example, palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C yield >70% purity, while lower temperatures result in incomplete coupling . Column chromatography with gradients of n-hexane/EtOAc (3:1) is recommended for purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. The aromatic protons at C-2 and C-7 appear as doublets (δ 7.2–8.1 ppm), while bromine substituents cause deshielding at C-3/C-6 (δ 125–130 ppm in 13C NMR) .
  • HRMS (ESI) : Confirm molecular weight with <2 ppm error. For example, [M+H]+ for C₉H₆Br₂N₂ requires m/z 320.8896 .
  • XRD : Resolve non-planar conformations caused by bromine steric effects; intermolecular π-π stacking distances typically range from 3.5–4.0 Å .

Q. How do substituents at the 3- and 6-positions affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine at C-3/C-6 enhances electrophilicity , enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Electron-withdrawing groups (e.g., -CN) at C-2 accelerate reaction rates by 20–30% compared to electron-donating groups (e.g., -OMe) . Steric hindrance from bulky substituents (e.g., -Ph) requires higher catalyst loadings (5–10 mol% Pd) .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

  • Methodological Answer :
  • Byproduct suppression : Use scavenger resins (e.g., QuadraSil™ MP) to adsorb unreacted bromopyridines .
  • Temperature control : Maintain reflux conditions (80–100°C) to minimize debromination, a common side reaction below 70°C .
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of intermediates, which reduces yield by 15–20% .

Q. How can computational methods (e.g., DFT) predict the biological activity of this compound analogs?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with targets like IGF-1R or EGFR kinases. The bromine atoms enhance binding affinity (ΔG ≈ −9.5 kcal/mol) via halogen bonds with Lys/Arg residues .
  • SAR analysis : Correlate HOMO-LUMO gaps (calculated at B3LYP/6-311G(d,p)) with anticancer IC₅₀ values. Derivatives with E(LUMO) < −1.5 eV show 3–5× higher cytotoxicity .

Q. What experimental approaches resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hrs) to minimize variability .
  • Metabolic stability tests : Evaluate hepatic microsomal degradation (e.g., human CYP3A4) to explain discrepancies in in vivo vs. in vitro efficacy .
  • Control for substituent effects : Compare analogs with matched logP values (±0.5) to isolate electronic/steric contributions .

Key Research Insights

  • Synthetic Challenges : Bromine’s steric bulk necessitates tailored catalysts (e.g., Pd over Ni) for efficient coupling .
  • Biological Relevance : The scaffold’s planar aromatic core enables intercalation with DNA/RNA, explaining antiviral activity .
  • Structural Uniqueness : Non-planar conformations (XRD-verified) enhance solubility in polar solvents (e.g., DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dibromoimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3,6-Dibromoimidazo[1,2-a]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.